![molecular formula C24H19FN2O3 B2837676 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877783-16-9](/img/structure/B2837676.png)
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a phenol group, and methoxy groups. It also contains a fluorine atom, which can significantly affect the properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the methoxy and fluorophenyl groups. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is commonly used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the phenol and methoxy groups would likely result in a planar structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine ring might undergo substitution reactions, while the phenol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and phenol groups could make it somewhat soluble in water .Scientific Research Applications
1. Antitumor and Antifungal Applications
- Discovery of Potent Inhibitors : Research has led to the discovery of certain compounds, like BMS-777607, as selective and efficacious inhibitors in the Met kinase superfamily, showing promise in tumor stasis and progression in gastric carcinoma models (Schroeder et al., 2009).
- Fungicidal Activities : Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized, exhibiting inhibition activities against fungi like Rhizoctonia solani and Botrytis cinerea (Ren et al., 2007).
- Antifungal Effect of Derivatives : Synthesized 4-methoxy-N, N-dimethylpyrimidin derivatives have shown to be biologically active and effective as antifungal agents (Jafar et al., 2017).
2. Neurological Research
- Serotonin 1A Receptors in Alzheimer's : A molecular imaging probe selective for serotonin 1A receptors was used in Alzheimer's disease research, indicating a correlation between receptor decreases and worsening clinical symptoms (Kepe et al., 2006).
3. Synthesis and Optimization Studies
- Synthesis of Phenyl Derivatives : Research focused on the synthesis of specific phenyl derivatives, highlighting their importance as intermediates in antitumor drug development (Gan et al., 2021).
- Aldose Reductase Inhibitors : Studies on pyrido[1,2-a]pyrimidin-4-one derivatives have shown their potential as aldose reductase inhibitors with antioxidant properties, important for therapeutic applications (La Motta et al., 2007).
4. Material Science and Chemistry
- Spin Interaction in Zinc Complexes : Investigations into Schiff and Mannich bases have provided insights into the spin interactions within zinc complexes, relevant for material science applications (Orio et al., 2010).
- Tuning Mesomorphic Properties : Studies on phenoxy-terminated smectic liquid crystals have shown how fluoro substitution affects their mesomorphic properties, crucial for developing advanced materials (Thompson et al., 2015).
5. Corrosion Inhibition
- Anti-Corrosion Characteristics : Research on vanillin Schiff bases has shown their effectiveness as corrosion inhibitors for mild steel, highlighting their potential industrial applications (Satpati et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-23-9-5-3-7-18(23)20-13-26-15-27-24(20)19-11-10-17(12-22(19)28)30-14-16-6-2-4-8-21(16)25/h2-13,15,28H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRCQANXLCPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

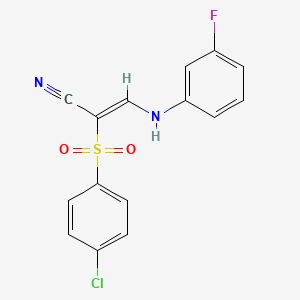
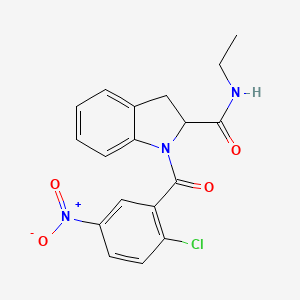

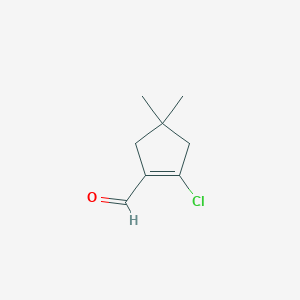
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
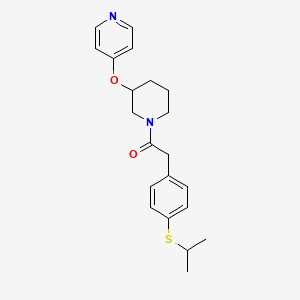


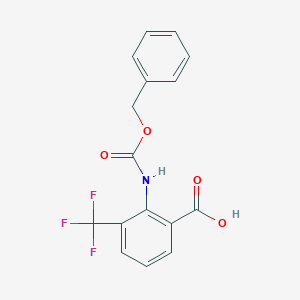
![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)
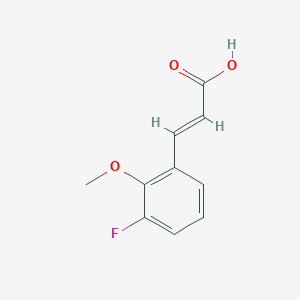
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)
